3-Iodo-2-methylbenzamide structure and molecular weight
3-Iodo-2-methylbenzamide structure and molecular weight
This technical guide provides a comprehensive analysis of 3-Iodo-2-methylbenzamide , a specialized halogenated aromatic intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly isoindolinones and kinase inhibitors.
Executive Summary
3-Iodo-2-methylbenzamide (CAS: 52107-88-7 ) is a tri-substituted benzene derivative characterized by a primary amide functionality flanked by a methyl group at the ortho position and an iodine atom at the meta position (relative to the amide).[1] This specific substitution pattern creates a unique steric and electronic environment, making it a valuable scaffold for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and intramolecular cyclizations.
Physicochemical Profile
| Parameter | Technical Specification |
| Chemical Name | 3-Iodo-2-methylbenzamide |
| CAS Registry Number | 52107-88-7 |
| Molecular Formula | C₈H₈INO |
| Molecular Weight | 261.06 g/mol |
| Exact Mass | 260.965 g/mol |
| SMILES | CC1=C(C=CC=C1I)C(=O)N |
| InChI Key | ZDNGKYGLSXVGAA-UHFFFAOYSA-N |
| Physical State | Solid (Off-white to pale yellow crystalline powder) |
| Predicted LogP | ~2.3 (Moderate lipophilicity) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.[1] |
Structural Analysis & Reactivity
Steric & Electronic Environment
The molecule features a 1,2,3-trisubstitution pattern . The methyl group at position 2 plays a critical role in the molecule's reactivity:
-
Steric Crowding: The 2-methyl group exerts steric pressure on both the 1-amide and 3-iodo groups. This forces the amide group out of planarity with the benzene ring, potentially reducing conjugation but increasing the barrier to hydrolysis.
-
Ortho-Effect: In cyclization reactions (e.g., to form isoquinolinones), the proximity of the methyl group allows for benzylic functionalization or oxidative cyclization.
Functional Group Reactivity
-
Aryl Iodide (C-3): A high-reactivity handle for Palladium-catalyzed cross-coupling. The iodine bond is weaker than corresponding bromine or chlorine bonds, facilitating oxidative addition at lower temperatures.
-
Primary Amide (C-1): Acts as a directing group for C-H activation or as a nucleophile in intramolecular cyclizations (e.g., forming isoindolinones).
Figure 1: Reactivity map of 3-Iodo-2-methylbenzamide, highlighting its utility as a divergent intermediate.
Synthesis Protocol
The most robust synthesis route proceeds via the iodination of 2-methylbenzoic acid derivatives or the amidation of 3-iodo-2-methylbenzoic acid. Below is a standard laboratory protocol for the Amidation of 3-Iodo-2-methylbenzoic acid .
Reaction Scheme
Precursor: 3-Iodo-2-methylbenzoic acid (CAS: 133232-56-1)
Reagents: Thionyl Chloride (
Figure 2: Two-step synthesis pathway from the carboxylic acid precursor.
Step-by-Step Methodology
-
Activation (Acid Chloride Formation):
-
Charge a round-bottom flask with 3-iodo-2-methylbenzoic acid (1.0 eq).
-
Add excess Thionyl Chloride (
) (3.0 eq) and a catalytic amount of DMF (dimethylformamide). -
Reflux the mixture at 75-80°C for 2-3 hours until gas evolution (
, ) ceases. -
Note: Monitor by TLC (convert aliquot to methyl ester with MeOH).
-
Concentrate in vacuo to remove excess
. The residue is the crude acid chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) or THF .
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Aqueous Ammonia (28%) or bubble Ammonia gas into the solution. Maintain temperature <10°C to prevent side reactions.
-
Stir at room temperature for 2 hours.
-
-
Work-up & Purification:
-
Evaporate the organic solvent.
-
Triturate the solid residue with cold water to remove ammonium salts.
-
Filter the precipitate.
-
Recrystallization: Purify using Ethanol/Water or Ethyl Acetate/Hexane to obtain off-white crystals.
-
Analytical Characterization
To validate the identity of synthesized 3-Iodo-2-methylbenzamide, compare experimental data against these predicted spectral signatures.
| Technique | Expected Signal / Fragments | Assignment |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85 (d, 1H, J=7.8 Hz) | H-4 (Ortho to Iodine) |
| δ 7.45 (br s, 1H) | Amide NH (Ha) | |
| δ 7.30 (d, 1H, J=7.5 Hz) | H-6 (Ortho to Amide) | |
| δ 7.15 (br s, 1H) | Amide NH (Hb) | |
| δ 6.98 (t, 1H, J=7.8 Hz) | H-5 (Meta to both) | |
| δ 2.45 (s, 3H) | Methyl Group (-CH₃) | |
| MS (ESI+) | m/z 262.07 [M+H]⁺ | Protonated Molecular Ion |
| m/z 244.0 [M-NH₃]⁺ | Loss of Ammonia (Acylium ion) | |
| IR (ATR) | 3350, 3180 cm⁻¹ | N-H Stretch (Primary Amide) |
| 1650 cm⁻¹ | C=O[2] Stretch (Amide I band) |
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
3-Iodo-2-methylbenzamide serves as a precursor for Indazolyl-benzamides , a class of compounds investigated for kinase inhibition (e.g., VEGFR, PDGFR). The iodine handle allows for the attachment of heteroaryl groups via Suzuki coupling, while the amide can be modified to tune solubility.
Isoindolinone Synthesis
Through Copper-catalyzed cascade reactions, this molecule can undergo intramolecular N-arylation or carbonylation to form Isoindolin-1-ones , a pharmacophore found in:
-
PARP Inhibitors (Poly ADP-ribose polymerase)
-
Anxiolytics (acting on Benzodiazepine sites)
Safety & Handling (SDS Summary)
-
GHS Classification: Warning.[3]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Light sensitive (Iodine compounds may degrade/discolor upon prolonged light exposure).
References
-
PubChem Compound Summary. (n.d.). 3-Iodo-2-methylbenzamide (CAS 52107-88-7).[1][2][4] National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSrc. (2025). 3-Iodo-2-methylbenzamide Physicochemical Properties and CAS Data. Retrieved from [Link]
-
FDC Chemical. (n.d.).[4] Product Catalog: 3-Iodo-2-methylbenzamide.[1][2][3][4][5][6] Retrieved from [Link]
Sources
- 1. 2-Methylbenzamide | CAS#:527-85-5 | Chemsrc [chemsrc.com]
- 2. Speciality Chemicals – GMR Pharma [gmrpharma.com]
- 3. 897958-99-5|5-Iodoisoindolin-1-one|BLD Pharm [bldpharm.com]
- 4. 3-Iodo-2-methylbenzamide,52107-88-7-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 5. angenechemical.com [angenechemical.com]
- 6. 58084-22-3|2-Iodo-N-methylbenzamide|BLD Pharm [bldpharm.com]
